

1-Boc-3-Hydroxymethyl-5-methylindole molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Boc-3-Hydroxymethyl-5-methylindole

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An In-Depth Technical Guide to **1-Boc-3-Hydroxymethyl-5-methylindole**: Properties, Synthesis, and Applications

Introduction

In the landscape of modern drug discovery and organic synthesis, the indole scaffold stands out as a "privileged" structure, forming the core of numerous natural products and synthetic pharmaceuticals.^[1] Its unique electronic properties and versatile functionalization potential make it a cornerstone for medicinal chemists. This guide focuses on a specific, highly valuable derivative: **1-Boc-3-Hydroxymethyl-5-methylindole**. This compound is a trifunctional building block, incorporating a protective group, a reactive functional group, and a modified indole core, making it an essential intermediate in the synthesis of complex molecular architectures.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the molecule's core properties, explores a logical synthetic pathway with mechanistic insights, and details its application in synthetic workflows, thereby highlighting its significance in the field.

Physicochemical and Structural Properties

The foundational characteristics of a chemical reagent are critical for its effective use in synthesis. **1-Boc-3-Hydroxymethyl-5-methylindole** is characterized by a precise molecular formula and weight, which are fundamental for stoichiometric calculations in reaction planning.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₉ NO ₃	[2][3]
Molecular Weight	261.32 g/mol	[2]
CAS Number	914349-03-4	[2][3]
Typical Purity	≥95%	[3]
Physical Form	No data available, likely a solid or oil	[2]

Molecular Structure Visualization

The structure features a 5-methyl substituted indole ring where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. A hydroxymethyl (-CH₂OH) group is attached at the 3-position, a common site for functionalization in indole chemistry.

Caption: Molecular structure of **1-Boc-3-Hydroxymethyl-5-methylindole**.

Synthetic Strategy and Mechanistic Considerations

The synthesis of **1-Boc-3-Hydroxymethyl-5-methylindole** involves a logical sequence of protection and functionalization steps, starting from a commercially available indole precursor. The choice of each step is dictated by the need for high selectivity and yield.

Proposed Synthetic Workflow

A plausible and efficient synthesis route starts from 5-methylindole. The workflow prioritizes the protection of the indole nitrogen to prevent side reactions and to direct subsequent functionalization.



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Caption: Proposed synthetic workflow for **1-Boc-3-Hydroxymethyl-5-methylindole**.

Causality Behind Experimental Choices

- Boc Protection (Step 1): The indole N-H proton is acidic and the nitrogen is nucleophilic. Protecting it with an electron-withdrawing Boc group serves two primary purposes. First, it prevents the nitrogen from participating in undesired side reactions in subsequent steps. Second, it enhances the nucleophilicity of the C3 position, facilitating electrophilic substitution at that site, which is crucial for the next step. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation due to its high reactivity and the stability of the resulting carbamate.
- Vilsmeier-Haack Formylation (Step 2): This classic reaction is a reliable method for introducing a formyl group (-CHO) at the C3 position of an electron-rich heterocycle like a Boc-protected indole. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react in situ to form the Vilsmeier reagent, a chloroiminium ion, which is the active electrophile. The C3 position of the indole attacks this electrophile, and subsequent hydrolysis yields the 3-formyl derivative. This step is highly regioselective for the C3 position.
- Selective Reduction (Step 3): The final step is the reduction of the aldehyde (formyl group) to a primary alcohol (hydroxymethyl group). Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting the Boc protecting group or the aromatic indole core. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Applications in Research and Drug Development

The utility of **1-Boc-3-Hydroxymethyl-5-methylindole** lies in its role as a versatile intermediate.^[4] The three distinct functional handles—the Boc-protected nitrogen, the C3-hydroxymethyl group, and the C5-methylated aromatic ring—can be manipulated selectively to build molecular complexity.

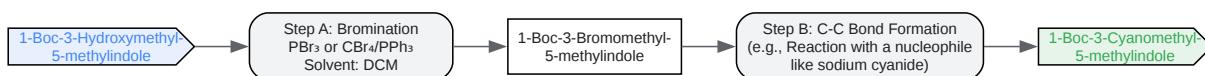
- Boc Group: This protecting group can be easily removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the N-H group, allowing for N-alkylation, N-arylation, or other modifications at a later stage of the synthesis.

- **Hydroxymethyl Group:** The primary alcohol at C3 is a key functional group. It can be:
 - Oxidized to an aldehyde or carboxylic acid for use in reductive amination or amide coupling reactions.
 - Converted to a leaving group (e.g., tosylate, mesylate, or halide) to allow for nucleophilic substitution, introducing a wide variety of other functionalities.
 - Used in ether synthesis or esterification.
- **Indole Core:** The indole nucleus itself is a common pharmacophore in drugs targeting central nervous system disorders, cancer, and inflammatory conditions.^{[1][5]} The C5-methyl group can influence the molecule's lipophilicity and metabolic stability, providing a point of modulation for structure-activity relationship (SAR) studies.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the application of this building block, the following protocol describes a hypothetical subsequent synthetic step: converting the hydroxymethyl group to a bromomethyl group, followed by its use in a coupling reaction. This workflow is central to constructing more complex molecules used in drug discovery.^[6]

Workflow: Synthesis of a C3-Substituted Indole Derivative



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Caption: Example workflow for the functionalization of the hydroxymethyl group.

Step-by-Step Methodology: Bromination

Objective: To convert the C3-hydroxymethyl group to a C3-bromomethyl group, creating a reactive electrophile for subsequent nucleophilic substitution.

Materials:

- **1-Boc-3-Hydroxymethyl-5-methylindole** (1.0 eq)
- Carbon tetrabromide (CBr_4) (1.5 eq)
- Triphenylphosphine (PPh_3) (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for elution

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add **1-Boc-3-Hydroxymethyl-5-methylindole** (1.0 eq) and dissolve it in anhydrous DCM.
- Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with triphenylphosphine.
- Reagent Addition: Add carbon tetrabromide (1.5 eq) to the solution, followed by the portion-wise addition of triphenylphosphine (1.5 eq). The order of addition helps to manage the reaction rate and minimize side products.
- Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is consumed (typically 1-3 hours).

- **Workup:** Quench the reaction by adding saturated aqueous NaHCO_3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 . Filter the drying agent and concentrate the solvent under reduced pressure.
- **Chromatography:** Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 1-Boc-3-bromomethyl-5-methylindole.

Self-Validating System: The success of each step is validated through standard analytical techniques. TLC is used for real-time monitoring, while purification via chromatography ensures the isolation of the desired product. The final structure and purity would be confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Conclusion

1-Boc-3-Hydroxymethyl-5-methylindole is more than just a chemical compound; it is a strategically designed building block that offers synthetic chemists a high degree of control and flexibility. Its defined physicochemical properties, coupled with a logical synthetic pathway, make it a reliable intermediate. The presence of three distinct, selectively addressable functional handles provides a robust platform for the rapid generation of diverse molecular libraries, accelerating the hit-to-lead optimization process in modern drug discovery. Understanding the technical nuances of this reagent, from its synthesis to its application, is key to unlocking its full potential in the creation of novel therapeutics and complex organic molecules.

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- To cite this document: BenchChem. [1-Boc-3-Hydroxymethyl-5-methylindole molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1520516#1-boc-3-hydroxymethyl-5-methylindole-molecular-weight-and-formula]

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